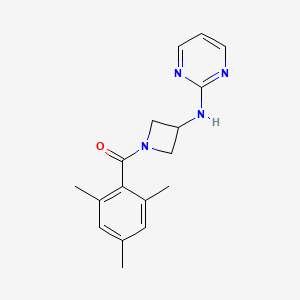
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone, also known as MPAAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPAAM is a small molecule that belongs to the class of azetidinone derivatives and has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism Of Action
The mechanism of action of Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone is not fully understood. However, it has been proposed that Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has also been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to possess various biochemical and physiological effects. In vitro studies have shown that Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone inhibits the production of pro-inflammatory cytokines such as IL-1β and TNF-α. Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In addition, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to inhibit the growth of various bacteria and fungi by disrupting their cell membrane.
Advantages And Limitations For Lab Experiments
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities. It has also been found to possess various biological activities, making it a promising candidate for drug development. However, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its bioavailability and toxicity in vivo have not been extensively studied.
Future Directions
There are several future directions for the research on Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its bioavailability and toxicity in vivo. In addition, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be further modified to improve its potency and selectivity for specific targets. Finally, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone can be tested in animal models of inflammation, cancer, and infection to evaluate its therapeutic potential.
Synthesis Methods
The synthesis of Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves the reaction of 3-aminopyrimidine with mesityl oxide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is obtained in good yield and purity after purification by column chromatography.
Scientific Research Applications
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has also been found to possess anti-cancer properties by inducing apoptosis in cancer cells. In addition, Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has been found to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.
properties
IUPAC Name |
[3-(pyrimidin-2-ylamino)azetidin-1-yl]-(2,4,6-trimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-11-7-12(2)15(13(3)8-11)16(22)21-9-14(10-21)20-17-18-5-4-6-19-17/h4-8,14H,9-10H2,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYBSRMLBAYSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)NC3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mesityl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

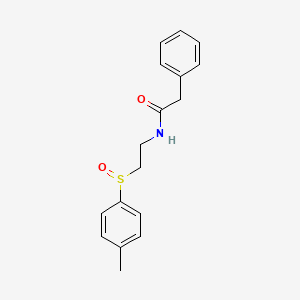
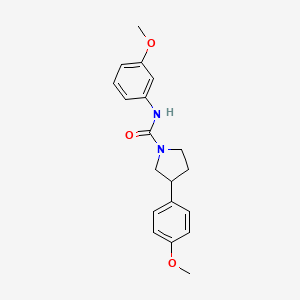
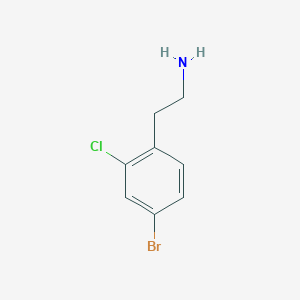
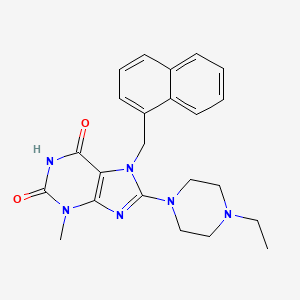

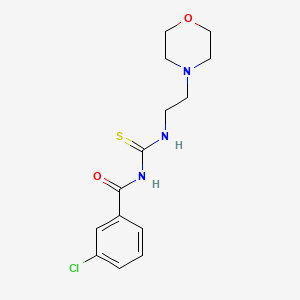
![N-(1,3-benzodioxol-5-ylmethyl)-2-{[1-(4-fluorophenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2800676.png)
![7-Ethyl-1-(3-fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2800677.png)
![1,3,5-Trimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]pyrazole-4-carboxamide](/img/structure/B2800678.png)

![Methyl 3-{[(3-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2800680.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2800682.png)
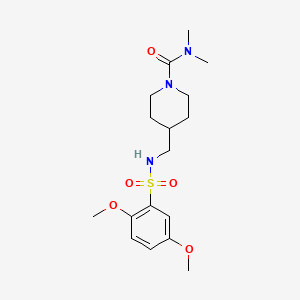
![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-hydroxybenzohydrazide](/img/structure/B2800686.png)